Ethyl 2-{cyclopropyl[(3-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their wide range of biological activities and are often used in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropyl and 3-methylbenzoyl groups. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares similarities with other thiazole derivatives, such as:
Uniqueness
What sets ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-[cyclopropyl-(3-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-17(22)15-12(3)19-18(24-15)20(14-8-9-14)16(21)13-7-5-6-11(2)10-13/h5-7,10,14H,4,8-9H2,1-3H3 |
InChI Key |
QBBLLFUEVQHMON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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